

An In-depth Technical Guide to 2,6-Dihydroxyquinoline: Structure, Properties, and Applications

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Compound of Interest

Compound Name: 2,6-Dihydroxyquinoline

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An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, tautomeric nature, synthesis, and therapeutic potential of **2,6-dihydroxyquinoline**.

Executive Summary

2,6-Dihydroxyquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. Exhibiting a crucial keto-enol tautomerism, its structure is most accurately represented as 6-hydroxy-2(1H)-quinolinone. This configuration governs its chemical reactivity, spectral properties, and biological activity. As a versatile molecular scaffold, it serves as a precursor for a wide array of bioactive molecules, demonstrating potential antimicrobial and anticancer properties.^{[1][2]} Its utility is further enhanced by its strong metal-chelating capabilities and unique fluorescent properties, making it a valuable tool in the development of sensors and bio-imaging agents.^{[1][2]} This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, detailed synthetic protocols, and its current and potential applications in drug discovery and development.

Section 1: Chemical Identity and Physicochemical Properties

2,6-Dihydroxyquinoline is an off-white to brown crystalline solid with a high melting point, reflecting a stable crystal lattice structure.[1][2] Its molecular formula is $C_9H_7NO_2$, with a molecular weight of approximately 161.16 g/mol .[1][3] The presence of both a hydroxyl group and a lactam functionality imparts a degree of polarity that influences its solubility and reactivity.

Identifier	Value	Source(s)
IUPAC Name	6-hydroxy-1H-quinolin-2-one	[3][4]
Synonyms	2,6-Quinolinediol, 6-Hydroxy-2(1H)-quinolinone, 6-Hydroxycarbostyryl	[1][2][5]
CAS Number	19315-93-6	[1][3][5]
Molecular Formula	$C_9H_7NO_2$	[1][3][6]
Molecular Weight	161.16 g/mol	[1][3][6]
Appearance	Off-white to orange to brown powder	[1][2]
Melting Point	>300 °C	[1][2]
Purity	Commercially available at ≥98% (HPLC)	[1][2]

Section 2: Molecular Structure and Spectroscopic Profile

The Critical Role of Tautomerism

A fundamental characteristic of hydroxyquinolines is their existence in tautomeric equilibrium.[7] For **2,6-dihydroxyquinoline**, this equilibrium lies overwhelmingly toward the keto-enol (or lactam-lactim) form of 6-hydroxy-2(1H)-quinolinone. This preference is driven by the greater thermodynamic stability of the cyclic amide (lactam) in the 2-position compared to the corresponding enol (lactim) form.[7] The IUPAC name, 6-hydroxy-1H-quinolin-2-one, reflects this dominant structure.[3] Understanding this tautomerism is paramount, as it dictates the molecule's hydrogen bonding capabilities, aromaticity, and ultimately, its interaction with biological targets.[7]

Tautomeric equilibrium of **2,6-dihydroxyquinoline**.

Predicted Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, a robust prediction of its key spectral features can be made based on the dominant 6-hydroxy-2(1H)-quinolinone tautomer and data from analogous structures.[8]

- **¹H NMR Spectroscopy:** The spectrum is expected to show distinct signals for the aromatic protons on the bicyclic ring system. A downfield singlet corresponding to the N-H proton of the lactam should be observable, typically in the range of 10-12 ppm, which may broaden or exchange with D₂O. The phenolic O-H proton will also appear as a broad singlet. The protons on the benzene ring will appear as a complex multiplet pattern consistent with a 1,2,4-trisubstituted system.
- **¹³C NMR Spectroscopy:** The spectrum will be characterized by a downfield signal for the carbonyl carbon (C=O) of the lactam group, typically in the 160-170 ppm range. Signals for the aromatic carbons will appear between 110-150 ppm, with the carbon bearing the hydroxyl group (C6) showing a characteristic shift.
- **Infrared (IR) Spectroscopy:** Key absorptions will validate the dominant tautomer. A strong, sharp peak between 1650-1680 cm⁻¹ is indicative of the C=O stretch of the cyclic amide (lactam). A broad absorption band in the region of 3200-3500 cm⁻¹ will correspond to the O-H stretching of the phenolic group, while N-H stretching of the lactam will appear in a similar region, often overlapping.
- **UV-Vis Spectroscopy:** The conjugated system of the quinolinone ring is expected to produce characteristic absorption bands in the UV-visible region. Based on similar compounds, one would expect strong absorptions around 280-330 nm.[9]

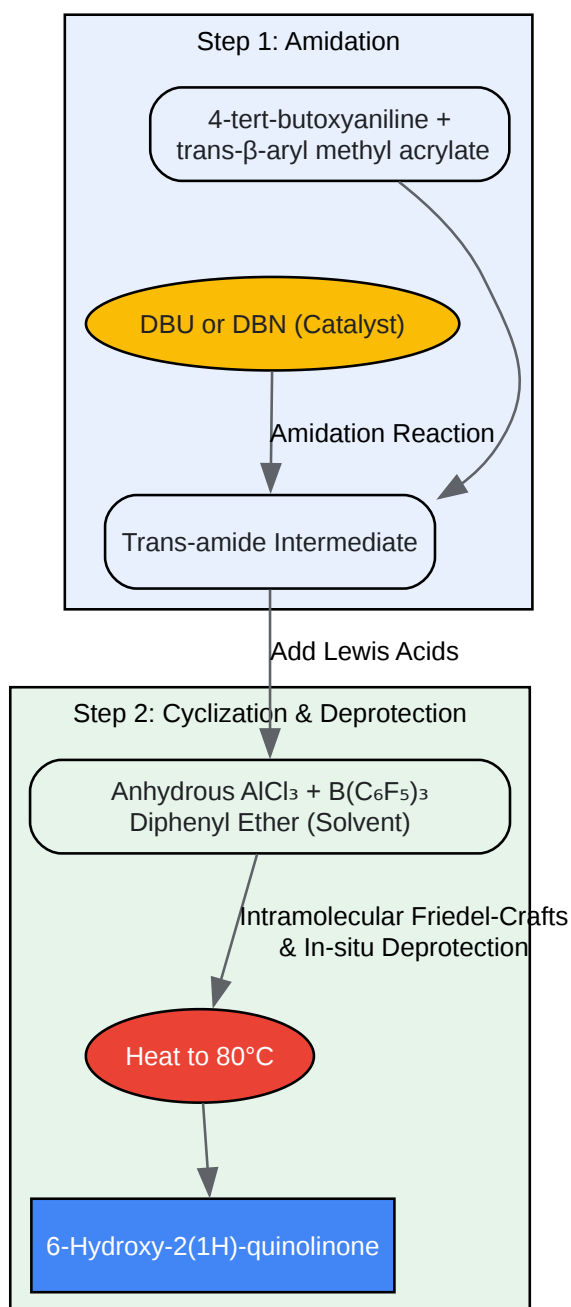
Section 3: Synthesis and Reactivity

Synthetic Strategy: A Modern Approach

The synthesis of 2-hydroxyquinolines (2-quinolones) can be achieved through several classical methods, such as the Knorr Quinoline Synthesis, which involves the acid-catalyzed cyclization of β-ketoanilides.[3][10][11] However, modern synthetic chemistry often seeks more efficient

and high-yielding routes. A patented method provides a robust two-step process to generate 6-hydroxy-2(1H)-quinolinone.[1]

Rationale: This approach utilizes a protected aminophenol (4-tert-butoxyaniline) to prevent side reactions at the hydroxyl group during the initial amidation step. The subsequent step employs a Lewis acid-catalyzed intramolecular Friedel-Crafts reaction, which is a highly effective method for forming the quinolinone ring, followed by in-situ deprotection of the hydroxyl group.



Synthetic workflow for 6-hydroxy-2(1H)-quinolinone.

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Synthetic workflow for 6-hydroxy-2(1H)-quinolinone.

Key Reactivity

The chemical reactivity of 6-hydroxy-2(1H)-quinolinone is dictated by its three primary functional regions:

- **Phenolic Hydroxyl Group:** This group is acidic and can be readily deprotonated. It is susceptible to O-alkylation and O-acylation reactions, allowing for the introduction of diverse functional groups to modulate solubility and biological activity.
- **Lactam (Amide) Group:** The N-H proton is weakly acidic and can be substituted, for example, via alkylation. The adjacent carbonyl group can be targeted by reducing agents.
- **Aromatic Ring:** The bicyclic system can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration). The positions of substitution are directed by the existing activating (-OH) and deactivating (amide) groups.

Section 4: Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents.^{[12][13]} **2,6-Dihydroxyquinoline** and its derivatives are of interest for their diverse biological activities and applications.^{[1][14]}

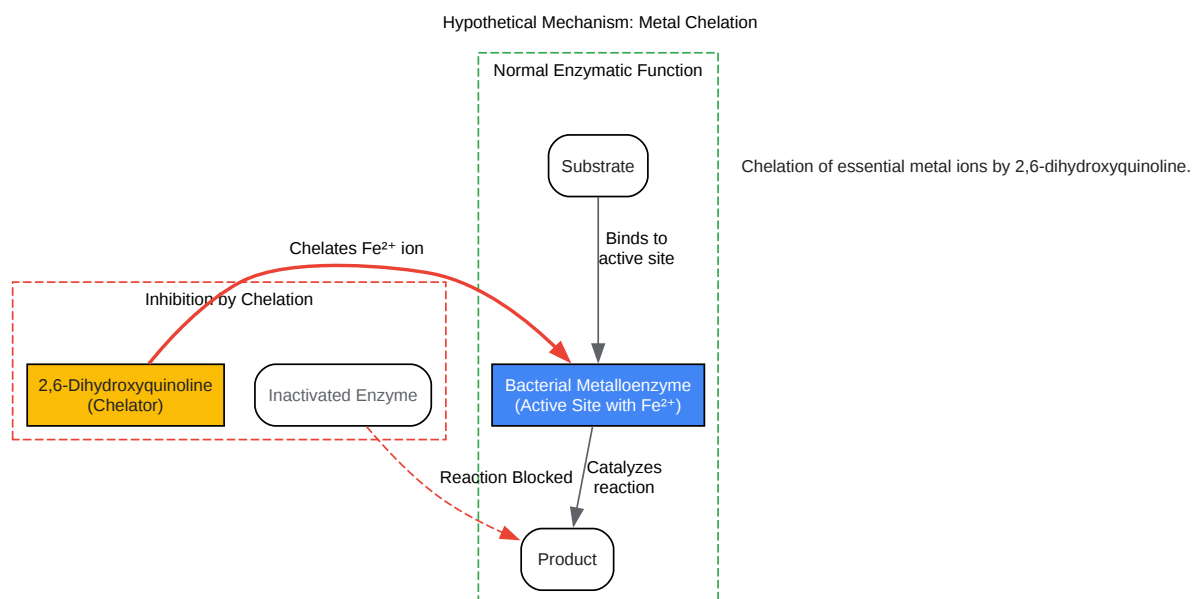
Core Applications

- **Synthetic Intermediate:** It is a valuable building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]}
- **Metal Ion Chelation:** The arrangement of the hydroxyl and carbonyl groups allows for strong chelation of metal ions. This property is exploited in the development of metal ion sensors for environmental monitoring and as catalysts in chemical reactions.^{[1][2]}
- **Fluorescent Probes:** The conjugated ring system imparts fluorescent properties, enabling its use in biological imaging to track cellular processes.^{[1][2]}

Biological Activity and Therapeutic Potential

Derivatives of the quinoline core exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[13][14]

- **Antimicrobial Activity: 2,6-Dihydroxyquinoline** itself has shown potential as an antimicrobial agent.[1][2] Its mechanism could be linked to its ability to chelate essential metal ions like Fe^{2+} , which are critical for the function of bacterial enzymes, thereby disrupting microbial metabolism.
- **Anticancer and Neurological Drug Development:** The scaffold is a key component in the synthesis of molecules targeting various diseases. For instance, it has been used as a building block in the creation of drugs for neurological disorders.[1] Furthermore, many quinolinone derivatives have been investigated for their ability to induce apoptosis and inhibit proliferation in cancer cell lines.[12]



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Chelation of essential metal ions by **2,6-dihydroxyquinoline**.

Section 5: Experimental Protocols

Protocol: Synthesis of 6-Hydroxy-2(1H)-quinolinone

This protocol is adapted from the method described in patent CN107602463B.[1]

Step 1: Synthesis of Trans-amide Intermediate

- To a reaction vessel, add 4-tert-butoxyaniline (1.0 equivalent) and trans- β -aryl methyl acrylate (1.1 equivalents).
- Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
- Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
- Purify the resulting trans-amide intermediate using standard column chromatography.

Step 2: Cyclization and Deprotection

- In a three-necked flask, dissolve the trans-amide intermediate (1.0 equivalent) from Step 1 in diphenyl ether.
- Cool the mixture to 0 °C in an ice bath.
- Under an inert atmosphere (e.g., nitrogen), add $\text{B}(\text{C}_6\text{F}_5)_3$ (0.1 equivalents) and anhydrous aluminum trichloride (1.3 equivalents) in portions, keeping the temperature low.
- Slowly warm the reaction mixture to 80 °C and stir for 2 hours.
- After cooling, pour the reaction mixture into a beaker of ice water with vigorous stirring.
- A precipitate will form. Collect the solid by vacuum filtration.
- Recrystallize the crude solid from methanol to yield pure 6-hydroxy-2(1H)-quinolinone as a white solid.

Protocol: Sample Preparation for Spectroscopic Analysis

Objective: To prepare a sample of **2,6-dihydroxyquinoline** for NMR and IR analysis to confirm its structure.

Methodology:

- For ^1H and ^{13}C NMR:
 - Accurately weigh 5-10 mg of the synthesized 6-hydroxy-2(1H)-quinolinone.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). DMSO-d_6 is chosen for its ability to dissolve the polar compound and to avoid exchange of the N-H and O-H protons, allowing for their observation.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - Acquire ^1H , ^{13}C , and optionally 2D NMR spectra (e.g., HSQC) for full structural assignment.
- For IR Spectroscopy:
 - Ensure the sample is completely dry.
 - Place a small amount of the powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the spectrum, typically from 4000 cm^{-1} to 400 cm^{-1} .

Section 6: Conclusion

2,6-Dihydroxyquinoline, existing predominantly as 6-hydroxy-2(1H)-quinolinone, is a molecule of considerable scientific and pharmaceutical importance. Its rich chemistry, governed by its tautomeric nature and multiple reactive sites, makes it a versatile platform for synthetic modification. Its demonstrated potential as an antimicrobial agent, a metal chelator, and a

fluorescent probe, combined with the broad bioactivity of the quinoline class, positions it as a valuable scaffold for future research and the development of novel therapeutic agents. The synthetic and analytical protocols detailed herein provide a robust framework for researchers to explore the full potential of this compelling heterocyclic compound.

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